molecular formula C10H12Cl2FN B1433555 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride CAS No. 1803581-81-8

3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride

Cat. No.: B1433555
CAS No.: 1803581-81-8
M. Wt: 236.11 g/mol
InChI Key: BVQXPWSAHHBXOG-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with a 3-chlorophenyl group and a fluorine atom, along with an amine group and a hydrochloride counterion. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride typically involves multiple steps, starting with the formation of the cyclobutane ring. One common approach is the cyclization of a suitable precursor containing the chlorophenyl and fluorine substituents. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride has several scientific research applications across various fields:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a tool in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: The compound's unique properties may be exploited in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The fluorine atom in the compound can influence its binding affinity to biological targets, potentially leading to specific interactions with enzymes or receptors.

Comparison with Similar Compounds

  • 3-(3-Chlorophenyl)-3-methylcyclobutan-1-amine hydrochloride

  • 3-(3-Chlorophenyl)-3-ethylcyclobutan-1-amine hydrochloride

  • 3-(3-Chlorophenyl)-3-phenylcyclobutan-1-amine hydrochloride

Uniqueness: 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride stands out due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. This fluorine substitution can enhance the compound's stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-3-fluorocyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-8-3-1-2-7(4-8)10(12)5-9(13)6-10;/h1-4,9H,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQXPWSAHHBXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC(=CC=C2)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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